molecular formula C7H4F3NO3 B067975 2-Hydroxy-6-(trifluoromethyl)nicotinic acid CAS No. 191595-63-8

2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Katalognummer: B067975
CAS-Nummer: 191595-63-8
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: JPOIZUVDMRHIIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is not fully understood. as a derivative of nicotinic acid, it is likely to exert its effects through similar pathways. Nicotinic acid is known to modulate lipid metabolism by activating specific receptors and enzymes involved in lipid synthesis and breakdown. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinic acid backbone. This combination imparts distinct chemical properties, such as increased stability and potential bioactivity, making it valuable for various scientific and industrial applications.

Biologische Aktivität

2-Hydroxy-6-(trifluoromethyl)nicotinic acid, also known as EVT-328850, is a compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol. The compound features a hydroxyl group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring, which enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₇H₄F₃NO₃
Molecular Weight207.11 g/mol
Melting Point165–167 °C
CAS Number191595-63-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrase III (CAIII) : Research indicates that derivatives of this compound inhibit CAIII, which could be beneficial in treating hyperlipidemia and certain cancers by modulating lipid metabolism and tumor progression .
  • Activation of GPR109A : Similar to nicotinic acid, this compound may activate GPR109A receptors, leading to immune modulation and potential antiatherosclerotic effects independent of lipid modification.
  • Interaction with Nicotinic Acetylcholine Receptors : The structural similarity to nicotinic acid suggests possible interactions with nicotinic acetylcholine receptors, which could influence neurotransmission and neuroprotective pathways.

Antilipidemic Activity

Studies have demonstrated that this compound exhibits lipid-modifying effects similar to those of nicotinic acid. It has been shown to lower triglyceride levels and improve HDL cholesterol levels in preclinical models, making it a candidate for managing dyslipidemia.

Antitumor Activity

The inhibition of CAIII by this compound has been linked to reduced cancer cell proliferation in vitro. This suggests potential applications in cancer therapy, particularly for tumors that are sensitive to metabolic modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Hyperlipidemia : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in serum lipid levels compared to control groups. The mechanism was attributed to enhanced fatty acid oxidation and reduced lipogenesis.
  • Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent antiproliferative effects, suggesting further exploration in clinical trials.

Eigenschaften

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOIZUVDMRHIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379393
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191595-63-8
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At room temperature, 4.73 g (21.4 mmol) of methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate were dissolved in 45 ml of methanol and 15 ml of water, 1.80 g (42.8 mmol) of lithium hydroxide monohydrate were added and the mixture was then heated under reflux for 2 h. The mixture was concentrated to about 15 ml and then washed with dichloromethane and the aqueous phase was adjusted to pH 2 by addition of 2N hydrochloric acid. The mixture was again extracted with dichloromethane, and the organic phase was dried and concentrated. This gave 4.2 g (94% of theory) of a colorless powder.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 3
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 6
2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.